Cyclopent-2-en-1-ylpropanedioic acid
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Overview
Description
Cyclopent-2-en-1-ylpropanedioic acid is an organic compound with the molecular formula C8H10O4. It consists of a cyclopentene ring attached to a propanedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopent-2-en-1-ylpropanedioic acid can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then hydrolyzed to yield the desired product. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions: Cyclopent-2-en-1-ylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Cyclopent-2-en-1-ylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which cyclopent-2-en-1-ylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Cyclopentadiene: A precursor in the synthesis of cyclopent-2-en-1-ylpropanedioic acid.
Maleic Anhydride: Reacts with cyclopentadiene to form the Diels-Alder adduct.
Cyclopentane-1,2-dicarboxylic Acid: A structurally similar compound with different reactivity and applications
Uniqueness: this compound is unique due to its combination of a cyclopentene ring and a propanedioic acid moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and industrial processes .
Properties
IUPAC Name |
2-cyclopent-2-en-1-ylpropanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHINXZYCBOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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